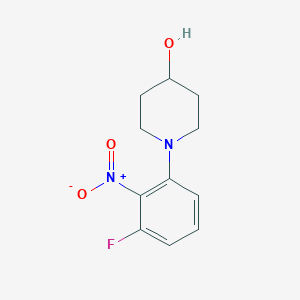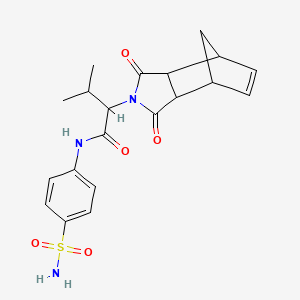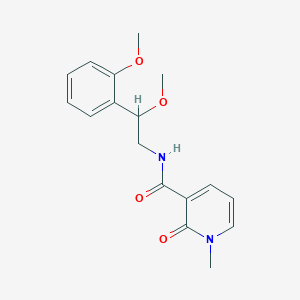
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: 2-methoxyphenyl ethyl halide.
- Conditions: Nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
- Reaction: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group
- Reactants: Carboxylic acid derivative (e.g., acyl chloride) and an amine.
- Conditions: Basic medium, typically using triethylamine or pyridine.
- Reaction: The carboxylic acid derivative reacts with the amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch reaction and advanced purification techniques such as crystallization or chromatography.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific steps are as follows:
-
Formation of the Dihydropyridine Core
- Reactants: Aldehyde, β-keto ester, ammonia or primary amine.
- Conditions: Acidic medium, typically using acetic acid or hydrochloric acid.
- Reaction: The reactants undergo a cyclization reaction to form the dihydropyridine ring.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically performed in an acidic or neutral medium.
- Products: Oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Typically performed in an inert atmosphere.
- Products: Reduction can lead to the formation of tetrahydropyridine derivatives.
-
Substitution
- Reagents: Various nucleophiles or electrophiles.
- Conditions: Depending on the nature of the substituent, reactions can be performed under basic or acidic conditions.
- Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity as a calcium channel blocker due to its dihydropyridine core. This makes it a potential candidate for the development of new drugs targeting cardiovascular diseases.
Medicine
In medicine, the compound’s potential as a calcium channel blocker could be explored for the treatment of hypertension and other cardiovascular conditions. Additionally, its methoxyphenyl group may impart anti-inflammatory or analgesic properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide likely involves its interaction with calcium channels. The dihydropyridine core can bind to the L-type calcium channels, inhibiting calcium influx into cells. This leads to vasodilation and a reduction in blood pressure. The methoxy groups may enhance its binding affinity and selectivity for these channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.
Amlodipine: Another calcium channel blocker with a dihydropyridine structure, used to treat hypertension and angina.
Felodipine: Similar in structure and function, used for the treatment of high blood pressure.
Uniqueness
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which may enhance its pharmacokinetic properties and binding affinity compared to other dihydropyridine derivatives. This structural modification could potentially lead to improved efficacy and reduced side effects.
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-19-10-6-8-13(17(19)21)16(20)18-11-15(23-3)12-7-4-5-9-14(12)22-2/h4-10,15H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDBRCXOJJGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
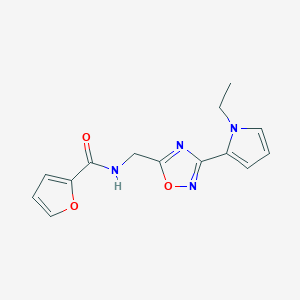
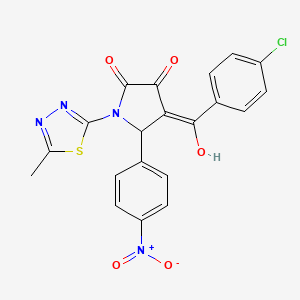
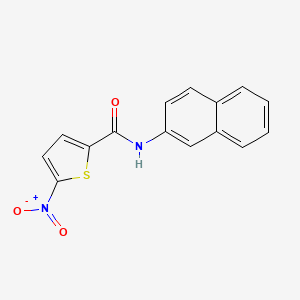
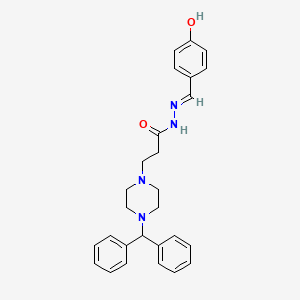
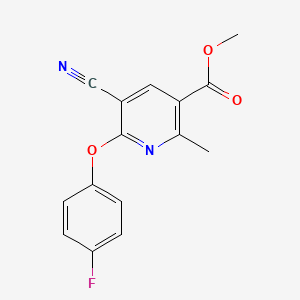
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
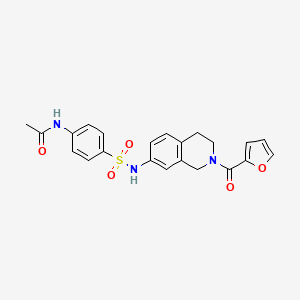
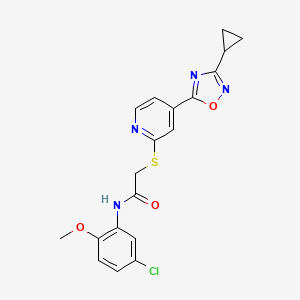
![2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide](/img/structure/B2986362.png)
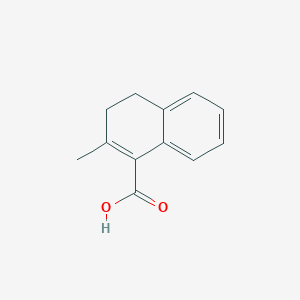
![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
